Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 2,4-Dimethylthiazole and 1H-1,2,4-Triazole
5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole exhibits an XLogP3-AA of 1.5 and a TPSA of 71.8 Ų, compared with 2,4-dimethylthiazole (XLogP3 ≈ 1.1, TPSA ≈ 41 Ų, lacking triazole acceptors) and 1H-1,2,4-triazole (XLogP3 ≈ −0.5, TPSA ≈ 51 Ų, lacking the thiazole ring) [1][2]. The dual-heterocycle architecture shifts lipophilicity into the optimal CNS-accessible range (1 < logP < 3) while maintaining a TPSA below 90 Ų, placing the compound within favorable oral bioavailability space per both Lipinski's Rule of Five and Veber's criteria, unlike either individual fragment [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; TPSA = 71.8 Ų; HBD = 0; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | 2,4-Dimethylthiazole: XLogP3 ≈ 1.1, TPSA ≈ 41 Ų, HBA = 1. 1H-1,2,4-Triazole: XLogP3 ≈ −0.5, TPSA ≈ 51 Ų, HBA = 3. |
| Quantified Difference | ΔXLogP3 = +0.4 (vs. thiazole), +2.0 (vs. triazole); ΔTPSA = +30.8 Ų (vs. thiazole), +20.8 Ų (vs. triazole); net HBA increase to 4 vs. 1–3 |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem 2021.05.07 release) |
Why This Matters
The balanced lipophilicity and increased hydrogen-bond acceptor count relative to either fragment alone improve the probability of target engagement in both enzymatic and receptor-based screens, making this building block a more versatile starting point for library synthesis than purchasing the two fragments separately.
- [1] PubChem Compound Summary for CID 134160618. Computed physicochemical properties: XLogP3-AA = 1.5, TPSA = 71.8 Ų, HBD = 0, HBA = 4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2282643-77-8 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 12251 (2,4-dimethylthiazole) and CID 9250 (1H-1,2,4-triazole). Computed XLogP3 and TPSA values for comparator fragments. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
